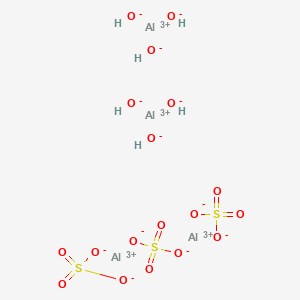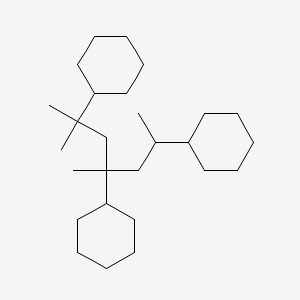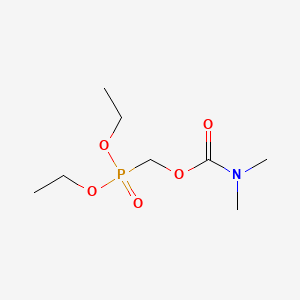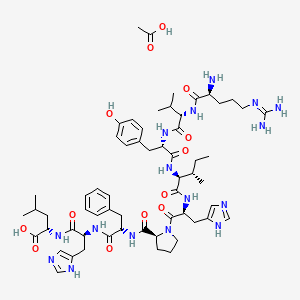
Des-asp1 angiotensin I acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-asp1 angiotensin I acetate is a nonapeptide derivative of angiotensin I, which is part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is known for its pressor and steroidogenic activities, making it a significant compound in cardiovascular research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Des-asp1 angiotensin I acetate can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Des-asp1 angiotensin I acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol (DTT) for reduction. Substitution reactions often involve the use of specific amino acid derivatives and coupling reagents like DIC and HOBt .
Major Products
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various analogs with substituted amino acid residues .
Applications De Recherche Scientifique
Des-asp1 angiotensin I acetate has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.
Biology: It serves as a tool for investigating the renin-angiotensin system and its role in physiological processes.
Medicine: this compound is used in research focused on hypertension and cardiovascular diseases.
Mécanisme D'action
Des-asp1 angiotensin I acetate exerts its effects by interacting with angiotensin receptors, particularly the angiotensin II type 1 receptor (AT1 receptor). This interaction leads to the release of prostaglandins, which mediate its pressor and steroidogenic activities. The compound also functions as a physiological antagonist to angiotensin II, modulating blood pressure and fluid balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Angiotensin I: The precursor to angiotensin II, involved in blood pressure regulation.
Angiotensin II: A potent vasoconstrictor that plays a key role in the renin-angiotensin system.
Des-asp1 angiotensin II: A derivative of angiotensin II with similar biological activities.
Uniqueness
Des-asp1 angiotensin I acetate is unique due to its specific interaction with the AT1 receptor and its ability to release prostaglandins. This distinguishes it from other angiotensin peptides, which may have different receptor affinities and biological activities .
Propriétés
Formule moléculaire |
C60H88N16O13 |
|---|---|
Poids moléculaire |
1241.4 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C58H84N16O11.C2H4O2/c1-7-34(6)48(73-52(79)42(25-36-17-19-39(75)20-18-36)69-54(81)47(33(4)5)72-49(76)40(59)15-11-21-64-58(60)61)55(82)70-44(27-38-29-63-31-66-38)56(83)74-22-12-16-46(74)53(80)68-41(24-35-13-9-8-10-14-35)50(77)67-43(26-37-28-62-30-65-37)51(78)71-45(57(84)85)23-32(2)3;1-2(3)4/h8-10,13-14,17-20,28-34,40-48,75H,7,11-12,15-16,21-27,59H2,1-6H3,(H,62,65)(H,63,66)(H,67,77)(H,68,80)(H,69,81)(H,70,82)(H,71,78)(H,72,76)(H,73,79)(H,84,85)(H4,60,61,64);1H3,(H,3,4)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-;/m0./s1 |
Clé InChI |
HKLUMHBEAITZQQ-DPXCOALESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


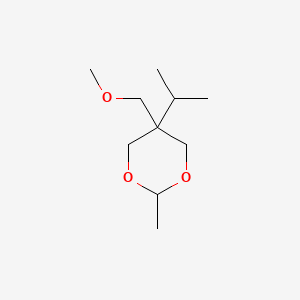


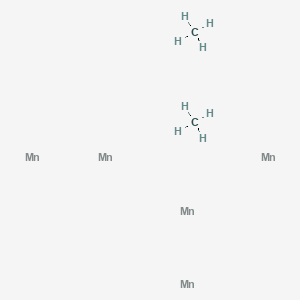
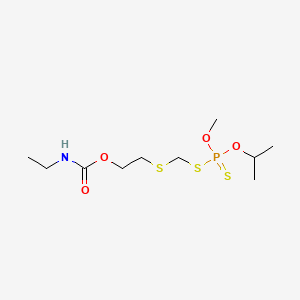
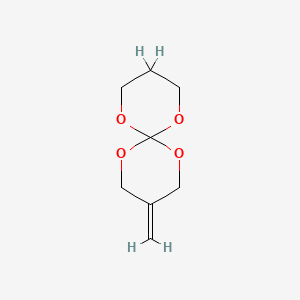

![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
